

An In-Depth Technical Guide to 4-Hydroxymethylphenoxyacetic Acid (CAS: 68858-21-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxymethylphenoxyacetic acid

Cat. No.: B556543

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylphenoxyacetic acid, registered under CAS number 68858-21-9, is a versatile organic compound that has found significant applications in various scientific and industrial fields. It is widely recognized for its role as an acid-labile linkage agent in solid-phase peptide synthesis (SPPS), where it is commonly referred to as the HMPA linker.^[1] Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **4-Hydroxymethylphenoxyacetic acid**, with a particular focus on its utility in peptide synthesis and a discussion of the known biological activities of the broader class of phenoxyacetic acid derivatives.

Physicochemical Properties

4-Hydroxymethylphenoxyacetic acid is typically a white to off-white crystalline powder.^[2] It is soluble in a range of polar organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.^[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	68858-21-9	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₄	[2]
Molecular Weight	182.17 g/mol	[3]
Appearance	White to off-white solid/powder	[2]
Melting Point	112-114 °C	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Synonyms	HMPA Linker, p- (Hydroxymethyl)phenoxyacetic acid	[4] [5]

Applications in Research and Development

The primary application of **4-Hydroxymethylphenoxyacetic acid** is as a linker molecule in solid-phase peptide synthesis (SPPS).[\[2\]](#)[\[6\]](#) In this context, it is often referred to as the HMPA (4-Hydroxymethylphenoxyacetyl) linker. This acid-labile linker is utilized in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy of peptide synthesis.[\[1\]](#)

Beyond peptide synthesis, **4-Hydroxymethylphenoxyacetic acid** serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[\[4\]](#) It is also used in biochemical research to study enzyme activity and metabolic pathways.[\[4\]](#)

Experimental Protocols

Attachment of 4-Hydroxymethylphenoxyacetic Acid (HMPA Linker) to Amino-functionalized Resin

This protocol describes the general procedure for coupling the HMPA linker to an amino-functionalized solid support (e.g., aminomethyl polystyrene resin) for use in Fmoc-based solid-phase peptide synthesis.

Materials:

- Amino-functionalized resin (e.g., aminomethyl-polystyrene)
- **4-Hydroxymethylphenoxyacetic acid** (HMPA linker)
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Methanol
- Reaction vessel with a sintered glass filter
- Orbital shaker

Procedure:

- Swell the amino-functionalized resin in DCM in a reaction vessel for at least 30 minutes.
- Drain the DCM.
- Dissolve 1.2 equivalents of **4-Hydroxymethylphenoxyacetic acid** (relative to the resin substitution) in a minimal amount of DMF.
- In a separate container, dissolve 1.2 equivalents of HOBt in a minimal amount of DMF.
- Add the dissolved **4-Hydroxymethylphenoxyacetic acid** and HOBt to the swollen resin.
- Add 1.2 equivalents of DIC to the resin slurry.
- Agitate the mixture on an orbital shaker for 2-4 hours at room temperature.
- To monitor the reaction progress, a small sample of the resin can be taken, washed thoroughly with DCM, and subjected to a Kaiser test (ninhydrin test) to check for the

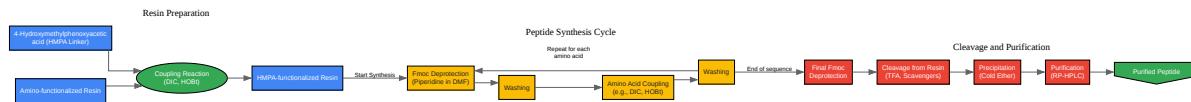
presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.

- If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, the coupling step can be repeated with fresh reagents.
- Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
- Dry the HMPA-functionalized resin under vacuum to a constant weight.

Cleavage of the Peptide from the HMPA Resin

This protocol outlines the procedure for cleaving the synthesized peptide from the HMPA resin support using trifluoroacetic acid (TFA).

Materials:


- Peptide-bound HMPA resin
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) (scavenger)
- Water (scavenger)
- Dichloromethane (DCM)
- Cold diethyl ether
- Centrifuge tubes
- Nitrogen or argon gas stream

Procedure:

- Ensure the final Fmoc protecting group on the N-terminal amino acid of the peptide has been removed.

- Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry the resin under vacuum.
- Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. The volume of the cocktail should be sufficient to swell the resin (approximately 10 mL per gram of resin).
- Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
- Allow the mixture to stand at room temperature for 1.5 to 2 hours with occasional swirling.
- Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Concentrate the TFA solution under a gentle stream of nitrogen or argon gas to reduce the volume.
- Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
- A white precipitate of the peptide should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
- Pellet the peptide by centrifugation and carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
- Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Hydroxymethyl)phenoxyacetic acid | 68858-21-9 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-(羟基甲基)苯氧基乙酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. 4-(Hydroxymethyl)phenoxyacetic acid | All Things Stem Cell [allthingsstemcell.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Hydroxymethylphenoxyacetic Acid (CAS: 68858-21-9)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556543#4-hydroxymethylphenoxyacetic-acid-cas-number-68858-21-9-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com